molecular formula C8H8Cl2N2OS B2575286 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide CAS No. 325700-69-4

2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide

Cat. No.: B2575286
CAS No.: 325700-69-4
M. Wt: 251.13
InChI Key: NJIMVEJPWZFENQ-UHFFFAOYSA-N
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Description

2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide is a halogenated acetohydrazide derivative characterized by a sulfanyl group bridging a 2,5-dichlorophenyl moiety and a hydrazide functional group. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling modifications that enhance biological activity. Its analogs often exhibit diverse pharmacological properties, including antimicrobial, antitumor, and enzyme-inhibitory activities, making it a focal point for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

2-(2,5-dichlorophenyl)sulfanylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2OS/c9-5-1-2-6(10)7(3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIMVEJPWZFENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)SCC(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide typically involves the reaction of 2,5-dichlorothiophenol with chloroacetyl chloride to form 2-[(2,5-dichlorophenyl)sulfanyl]acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In the context of its potential anticancer properties, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Acetohydrazides

The structural uniqueness of 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide lies in its 2,5-dichlorophenyl substituent and the sulfanyl-acetohydrazide backbone. Key analogs and their structural distinctions include:

Compound Substituent/Modification Key Structural Feature Reference
2-[(2,6-Dichlorophenyl)sulfanyl]acetohydrazide 2,6-Dichlorophenyl substituent Altered chlorine substitution pattern
2-(Benzothiazol-2-ylsulfanyl)acetohydrazide Benzothiazole ring instead of dichlorophenyl Heterocyclic aromatic system
2-[(5-Methylbenzoxazol-2-yl)sulfanyl]acetohydrazide Benzoxazole with methyl group Oxygen-containing heterocycle
Ethyl-thio benzimidazolyl acetohydrazides Ethylthio-benzimidazole core Sulfur-alkyl linkage to benzimidazole

Key Observations :

  • The position of chlorine substituents (2,5 vs. 2,6) significantly impacts electronic and steric properties, influencing receptor binding .
  • Replacement of the dichlorophenyl group with heterocycles (e.g., benzothiazole, benzoxazole) enhances π-π stacking interactions in enzyme inhibition .

Comparison of Key Methods :

Compound Synthesis Step Reagents/Conditions Yield/Time Reference
2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide Not explicitly detailed Presumed analogous to N/A
Ethyl-thio benzimidazolyl acetohydrazides Hydrazinolysis of ethyl thioacetate Hydrazine hydrate, ethanol, room temperature 4–10 hours
Benzothiazole derivatives Condensation with substituted benzaldehydes Solvent-free grinding, NaBH₄/H₃BO₃ 20–30 mins
Enzyme Inhibition
  • α-Glucosidase Inhibition : Ethyl-thio benzimidazolyl acetohydrazides (e.g., compound 228 ) showed IC₅₀ = 6.10 ± 0.5 µM, outperforming the standard acarbose (IC₅₀ = 378.2 ± 0.12 µM) .
  • Antidiabetic Potential: Oxadiazole derivatives (e.g., compound 25) exhibited IC₅₀ = 3.23 ± 0.8 µM, highlighting the role of heterocyclic substituents .
Antitumor Activity
  • Benzothiazole Derivatives : Demonstrated selective cytotoxicity against C6 glioma (IC₅₀ = 12–45 µM) and MCF-7 breast cancer cells (IC₅₀ = 18–50 µM) via DNA synthesis inhibition .
  • Benzoxazole Analogs: 2-[(5-Methylbenzoxazol-2-yl)sulfanyl]acetohydrazide derivatives showed potent activity against colorectal adenocarcinoma (HT-29) with IC₅₀ < 20 µM .
Antimicrobial Activity
  • Pyrimidine-Thioacetohydrazides : N'-(4-Hydroxyphenylethylidene) derivatives inhibited Staphylococcus aureus (MIC = 8 µg/mL), comparable to ceftriaxone .

Biological Activity

2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide, a compound with the CAS number 325700-69-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide can be summarized as follows:

  • Molecular Formula : C9_{9}H8_{8}Cl2_{2}N2_{2}S
  • Molecular Weight : 251.14 g/mol

This compound features a dichlorophenyl group attached to a sulfanyl moiety and an acetohydrazide functional group, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of hydrazides exhibit significant antimicrobial properties. For instance, compounds similar to 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide have shown effectiveness against various bacterial strains and fungi.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective against resistant strains

The compound's mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide has been evaluated in several studies. Notably, it has shown selective cytotoxicity towards certain cancer cell lines.

Cell Line IC50_{50} (µM) Effect
A549 (Lung cancer)>100Minimal activity
Caco-2 (Colorectal cancer)39.8Significant reduction in viability

In a study comparing various compounds, 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide exhibited a notable decrease in cell viability for Caco-2 cells, suggesting its potential as a therapeutic agent targeting colorectal cancer.

The biological activity of 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide is believed to stem from its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. Further investigations are required to elucidate the precise molecular mechanisms at play.

Case Studies

  • Antimicrobial Efficacy : In a comparative study involving various hydrazone derivatives, 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide was found to outperform many traditional antibiotics against multi-drug resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.
  • Cytotoxicity Assays : A series of cytotoxicity assays revealed that while the compound had limited effects on A549 cells, it significantly reduced the viability of Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001). This indicates a selective action that could be harnessed for targeted cancer therapies.

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